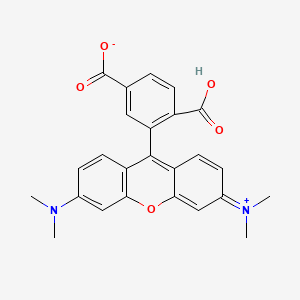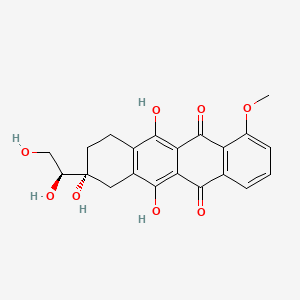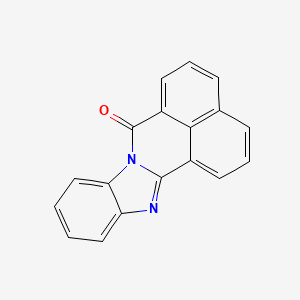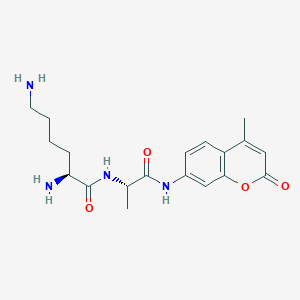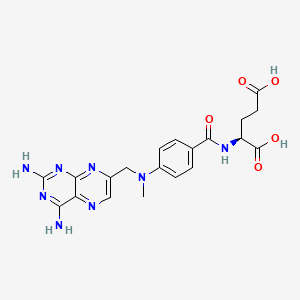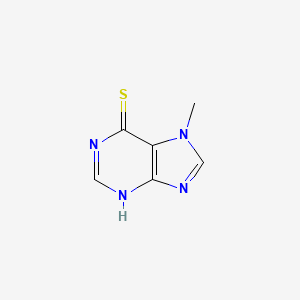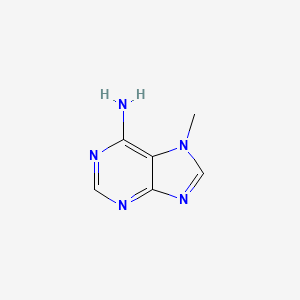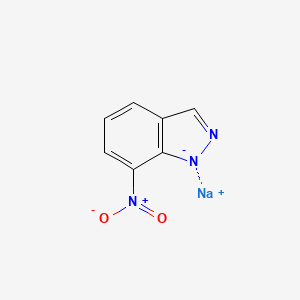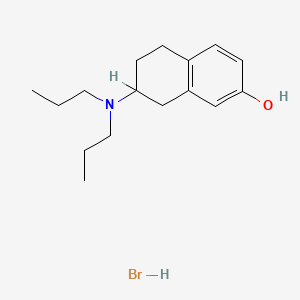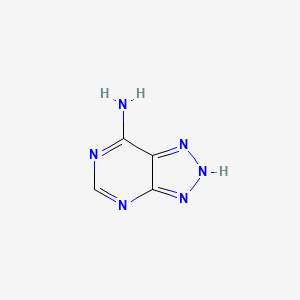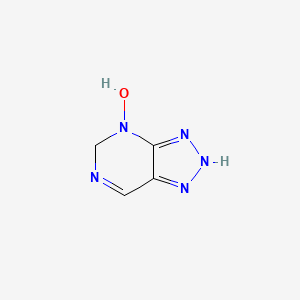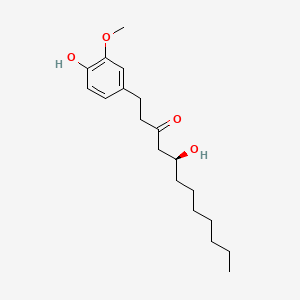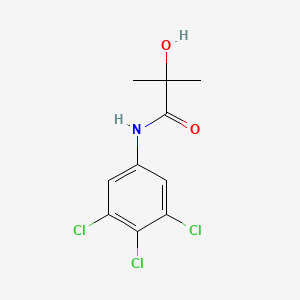
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AA560 is a nonsteroidal antiandrogen. AA560 decreases the uptake of 3H-androgens in the ventral prostate. AA560 decreases the weight of accessory organs.
Applications De Recherche Scientifique
Chemical Synthesis and Antibacterial Properties :
- A study by Baranovskyi et al. (2018) explored the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides through copper catalytic anionarylation. The synthesized compounds, including variants of propanamide, demonstrated significant antibacterial and antifungal properties, indicating potential applications in antimicrobial research (Baranovskyi et al., 2018).
Photocatalysis in Environmental Applications :
- Sturini et al. (1997) investigated the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (a variant of propanamide) in water. This study highlights the potential use of propanamide derivatives in environmental applications, particularly in the photocatalytic degradation of herbicides and related compounds (Sturini et al., 1997).
Pharmaceutical Research and Drug Development :
- Research on a specific variant, tepoxalin, which shares a similar structure to the compound , was conducted by Knight et al. (1996). Tepoxalin is known for its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. The study primarily focused on the toxicological profile of tepoxalin in rats and dogs, providing insight into the safety and potential therapeutic applications of related propanamide compounds (Knight et al., 1996).
Material Science and Optical Properties :
- Prabhu et al. (2000) synthesized N-(2-chlorophenyl)-(1-propanamide) and examined its potential as an organic nonlinear optical material. Their study indicates the material's suitability for electro-optic applications due to its favorable optical and physical properties (Prabhu et al., 2000).
Pharmacokinetics and Metabolism Studies :
- Wu et al. (2006) conducted a study on S-1, a selective androgen receptor modulator that is structurally similar to the propanamide . This research provides important insights into the pharmacokinetics, metabolism, and potential therapeutic applications of propanamide derivatives in the treatment of androgen-dependent diseases (Wu et al., 2006).
Propriétés
Numéro CAS |
65372-80-7 |
|---|---|
Nom du produit |
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)- |
Formule moléculaire |
C10H10Cl3NO2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)propanamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-10(2,16)9(15)14-5-3-6(11)8(13)7(12)4-5/h3-4,16H,1-2H3,(H,14,15) |
Clé InChI |
FVEPMRZJQUYLRA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AA 560 AA560 N-(2-chloromethyl-2-hydroxypropionyl)-3,4,5-trichloroaniline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



